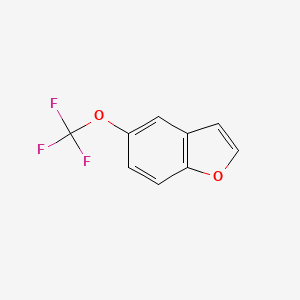

5-(Trifluoromethoxy)-1-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethoxy)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-9(11,12)14-7-1-2-8-6(5-7)3-4-13-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWSGIXQIMAREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Benzofuran Systems in Contemporary Organic Chemistry

The benzofuran (B130515) scaffold, a furan (B31954) ring fused to a benzene (B151609) ring, is a privileged structure in organic chemistry, renowned for its presence in a vast array of natural products and synthetic compounds with significant biological activities. nih.govnih.govacs.orgjocpr.com This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications. jocpr.com

The versatility of the benzofuran ring system allows for a wide range of chemical modifications, enabling the fine-tuning of its biological and physical properties. Researchers have extensively explored the synthesis of benzofuran derivatives to develop novel agents for treating a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govresearchgate.net The ability of the benzofuran nucleus to interact with various biological targets has cemented its status as a critical building block in the design of new pharmaceuticals.

The development of novel and efficient synthetic methodologies to construct the benzofuran core remains an active area of research. nih.govacs.orgorganic-chemistry.org Strategies often involve transition metal catalysis, with copper and palladium-based systems being particularly prominent. nih.govacs.org These methods, which include reactions like intramolecular cyclization of phenols and Sonogashira coupling, provide access to a diverse library of substituted benzofurans for further investigation. nih.govacs.org

Influence of Trifluoromethoxy Groups on Molecular Properties and Reactivity Profiles

The trifluoromethoxy (-OCF3) group is a powerful modulator of molecular properties and has gained significant traction in the design of advanced organic molecules, particularly in the pharmaceutical and agrochemical industries. Its introduction into a molecular scaffold can profoundly influence several key parameters that determine a compound's efficacy and behavior.

The strong electron-withdrawing nature of the trifluoromethoxy group can significantly alter the electronic environment of the aromatic ring to which it is attached. This electronic perturbation can impact the reactivity of the molecule, influencing its participation in various chemical transformations. Furthermore, the trifluoromethoxy group is known to enhance the metabolic stability of a compound. This is a crucial attribute in drug design, as it can lead to a longer duration of action and an improved pharmacokinetic profile.

Derivatization and Advanced Functionalization Strategies for 5 Trifluoromethoxy 1 Benzofuran Scaffolds

Directed Functionalization at Specific Ring Positions

The ability to selectively introduce functional groups at specific positions on the benzofuran (B130515) ring is crucial for structure-activity relationship studies and the fine-tuning of molecular properties. The inherent reactivity of the benzofuran core often dictates the site of electrophilic or nucleophilic attack. For instance, the C2 position of benzofurans is known to have the most acidic proton, making it a prime site for deprotonation and subsequent functionalization. hw.ac.uk

Recent methodologies have focused on directed C-H functionalization, where a directing group guides a catalyst to a specific C-H bond. For example, the Ramana group has demonstrated the formyl-directed alkylation of 3-formylbenzofurans at the C2 position using a ruthenium catalyst. hw.ac.uk This approach allows for the introduction of various alkyl groups with high regioselectivity.

Another strategy involves leveraging the inherent nucleophilicity of the C3 position. hw.ac.uk While less common than C2 functionalization, methods for C3-alkylation are emerging. The Glorius group has developed a rhodium-catalyzed cross-dehydrogenative coupling of benzofurans with alkenes, which can lead to C3-alkylated products, although selectivity can be an issue. hw.ac.uk

Furthermore, radical reactions offer a powerful tool for functionalizing the benzofuran scaffold. The use of heteroatom-centered anions as super-electron-donors can initiate radical coupling reactions to introduce functionalities at the 3-position of benzofurans. nih.gov

Cross-Coupling Reactions (e.g., Suzuki Coupling, Sonogashira Coupling)

Cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of benzofuran systems.

Suzuki Coupling:

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.org This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups onto the benzofuran scaffold. For instance, a 2-bromobenzofuran (B1272952) can undergo a Suzuki reaction to yield a 2-arylbenzofuran. nih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. rsc.orgnih.gov Challenges in Suzuki coupling can include the decomposition of organoboron reagents, which has led to the development of base-free protocols. nih.gov

Table 1: Examples of Suzuki Coupling Reactions on Benzofuran Scaffolds

| Starting Material | Coupling Partner | Catalyst System | Product | Reference |

| 2-Bromobenzofuran derivative | o-Tolylboronic acid | Pd catalyst | 2-(o-Tolyl)benzofuran | nih.gov |

| Electron-rich olefin | Arylboronic acid | Pd catalyst | Benzofuran derivative | acs.org |

| 2-Fluorobenzofuran | Arene | AlCl₃ | 2-Arylbenzofuran | rsc.org |

This table presents illustrative examples and does not encompass the full scope of Suzuki coupling applications.

Sonogashira Coupling:

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is particularly useful for introducing alkynyl moieties onto the benzofuran core, which can serve as versatile handles for further transformations. The reaction is typically carried out under mild conditions with a palladium catalyst, a copper(I) cocatalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reactivity of the halide follows the order I > Br > Cl. wikipedia.org

Recent advancements have focused on developing more efficient and robust catalytic systems. The steric and electronic properties of the phosphine (B1218219) ligands used in the palladium catalyst can significantly influence the reaction outcome. acs.org For example, bulky and electron-rich ligands can enhance the efficiency of the coupling. libretexts.org Sonogashira coupling has been instrumental in the synthesis of complex molecules, including glycoporphyrins, where it enables the direct glycosylation of a porphyrin core. nih.gov

Table 2: Key Features of Sonogashira Coupling

| Feature | Description | Reference(s) |

| Reaction Type | Cross-coupling | wikipedia.org |

| Catalyst | Palladium complex | wikipedia.orglibretexts.org |

| Co-catalyst | Copper(I) salt | wikipedia.orglibretexts.org |

| Reactants | Terminal alkyne and aryl/vinyl halide | wikipedia.org |

| Conditions | Mild, typically room temperature with a base | wikipedia.org |

This table provides a general overview of the Sonogashira coupling reaction.

Functional Group Transformations and Interconversions

Once functional groups are introduced onto the 5-(trifluoromethoxy)-1-benzofuran scaffold, they can be further manipulated through a variety of transformations. These interconversions are essential for accessing a wider range of derivatives with diverse properties.

For example, a bromine atom introduced at the 2-position can be a versatile handle for various transition metal-catalyzed reactions beyond Suzuki and Sonogashira couplings, such as the Heck reaction to introduce vinyl groups. nih.gov

Furthermore, functional groups on substituents attached to the benzofuran core can be modified. For instance, a ketone can be reduced to an alcohol, or an ester can be hydrolyzed to a carboxylic acid, opening up avenues for further derivatization, such as amidation or esterification. The transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles can lead to the formation of trifluoromethylated ring-fused isoquinolines, demonstrating complex functional group transformations. nih.gov

Regioselective Modulations of the Benzofuran Core

Achieving regioselectivity in the functionalization of the benzofuran core is a significant challenge due to the multiple reactive sites. oregonstate.edu Methodologies that allow for the programmable and regioselective synthesis of substituted benzofurans are highly valuable.

One approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups to produce benzofuranones with predictable substitution patterns. oregonstate.edunih.gov This method allows for the creation of complex substitution patterns with a high degree of control. oregonstate.edunih.gov The resulting benzofuranones can then be converted to the corresponding benzofurans. oregonstate.edunih.gov

Another strategy involves intramolecular oxidative coupling reactions. For instance, a metal-free synthesis of benzofuran derivatives can be achieved through the oxidative intramolecular coupling of chalcones. researchgate.net Tandem reactions, such as a regioselective C-H halogenation followed by an O-arylation, can also provide access to benzofuran derivatives with high yields. researchgate.net These methods highlight the importance of designing synthetic routes that control the regiochemical outcome of the cyclization and functionalization steps.

Computational and Theoretical Chemistry Studies on 5 Trifluoromethoxy 1 Benzofuran

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research, offering a balance between accuracy and computational cost. semanticscholar.org These methods are instrumental in predicting a wide array of molecular properties for compounds like 5-(Trifluoromethoxy)-1-benzofuran.

Prediction of Electronic Structure and Properties

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| Polarizability | 15.0 ų |

Analysis of Global and Local Reactivity Descriptors (e.g., Fukui Functions, Hard-Soft Acid-Base Principle)

Local reactivity, on the other hand, is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function, f(r), indicates the change in electron density at a specific point in the molecule upon the addition or removal of an electron. researchgate.net For this compound, these calculations can pinpoint which atoms in the benzofuran (B130515) ring system or the trifluoromethoxy group are most susceptible to chemical reactions.

Table 2: Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Predicted Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.85 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 eV |

| Global Electrophilicity (ω) | χ² / (2η) | 2.79 eV |

Note: These values are illustrative and calculated from the hypothetical HOMO and LUMO energies in Table 1. Specific DFT calculations are required for accurate values for this compound.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the formation of benzofuran derivatives. nih.govacs.org By modeling the potential energy surface (PES) of a reaction, researchers can identify the minimum energy pathways, intermediates, and, crucially, the transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. libretexts.org

For the synthesis or subsequent reactions of this compound, DFT calculations can be used to:

Propose and evaluate different reaction pathways.

Calculate the activation energies associated with each step.

Characterize the geometry and vibrational frequencies of transition state structures.

This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions to improve yields and selectivity.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the trifluoromethoxy group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. researchgate.net This is achieved by systematically rotating the flexible bonds and calculating the potential energy at each step, thereby mapping out the potential energy surface (PES). muni.czlibretexts.org

Molecular Modeling of Intermolecular Interactions and Binding Modes

In the context of medicinal chemistry, understanding how a molecule like this compound interacts with biological targets, such as proteins or enzymes, is of paramount importance. nih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. nih.govresearchgate.net

For this compound, docking studies can be performed to:

Identify potential binding sites on a target protein.

Predict the binding affinity of the molecule.

Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex. nih.gov

These studies can provide valuable insights for the rational design of more potent and selective inhibitors.

Photophysical Property Predictions and Studies

The interaction of molecules with light is fundamental to many applications, including the development of fluorescent probes and photochemotherapy agents. Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic excited states of molecules and their photophysical properties. uci.edujoaquinbarroso.com

For this compound, TD-DFT calculations can be used to:

Simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions.

Investigate the nature of the excited states (e.g., local excitations, charge-transfer states).

Predict fluorescence properties by optimizing the geometry of the first excited state.

The presence of the trifluoromethoxy group can influence the photophysical properties by altering the electronic distribution in both the ground and excited states. semanticscholar.org These theoretical predictions can guide the experimental investigation of the molecule's photophysical behavior.

Advanced Spectroscopic Characterization in the Context of Research on 5 Trifluoromethoxy 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei such as fluorine.

¹H NMR spectroscopy would be instrumental in confirming the identity and purity of 5-(Trifluoromethoxy)-1-benzofuran by analyzing the chemical shifts, coupling patterns, and integration of the proton signals. The aromatic region of the spectrum is of particular interest. For the parent compound, benzofuran (B130515), the protons on the furan (B31954) and benzene (B151609) rings have characteristic chemical shifts. hmdb.ca In this compound, the trifluoromethoxy group at the C-5 position would influence the electronic environment of the neighboring aromatic protons, leading to predictable changes in their chemical shifts compared to benzofuran.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.6 - 7.8 | d | ~2.2 |

| H-3 | 6.7 - 6.9 | d | ~2.2 |

| H-4 | 7.3 - 7.5 | d | ~8.5 |

| H-6 | 7.1 - 7.3 | dd | ~8.5, ~2.0 |

| H-7 | 7.5 - 7.7 | d | ~2.0 |

Note: These are predicted values based on the analysis of benzofuran and related substituted derivatives. Actual experimental values may vary.

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the benzofuran ring system are well-documented for the parent compound. chemicalbook.com The presence of the electron-withdrawing trifluoromethoxy group at C-5 is expected to cause a downfield shift for C-5 and influence the chemical shifts of the other carbon atoms in the benzene ring. The carbon of the trifluoromethoxy group itself would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| C-2 | 145 - 147 | s |

| C-3 | 106 - 108 | s |

| C-3a | 127 - 129 | s |

| C-4 | 120 - 122 | s |

| C-5 | 148 - 150 | q |

| C-6 | 115 - 117 | s |

| C-7 | 111 - 113 | s |

| C-7a | 154 - 156 | s |

| -OCF₃ | 120 - 122 | q |

Note: These are predicted values based on the analysis of benzofuran and related substituted derivatives. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. nih.gov For this compound, this technique would provide a definitive signature for the trifluoromethoxy group. A single sharp singlet is expected in the ¹⁹F NMR spectrum, as all three fluorine atoms in the -OCF₃ group are chemically equivalent and there are no other fluorine atoms in the molecule to cause coupling. The chemical shift of this signal would be characteristic of a trifluoromethoxy group attached to an aromatic ring. For comparison, the ¹⁹F chemical shift for (trifluoromethoxy)benzene (B1346884) is approximately -58 ppm relative to CCl₃F. spectrabase.com

Predicted ¹⁹F NMR Data for this compound:

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OCF ₃ | -57 to -60 | s |

Note: This is a predicted value based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern would likely involve the characteristic losses associated with benzofurans and trifluoromethoxy-substituted aromatic compounds. Key fragmentation pathways could include the loss of a fluorine atom, a CF₃ radical, or a CO molecule from the furan ring. The fragmentation of the parent benzofuran molecule is well-understood and provides a basis for interpreting the spectrum of its derivatives. nist.gov

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Possible Fragment |

| 202 | [M]⁺ (Molecular Ion) |

| 183 | [M - F]⁺ |

| 174 | [M - CO]⁺ |

| 133 | [M - CF₃]⁺ |

| 105 | [M - CF₃ - CO]⁺ |

Note: These are predicted fragmentation patterns based on the analysis of related structures. The relative intensities of the peaks would depend on the ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the furan and ether linkages, C=C stretching of the aromatic and furan rings, and the very strong absorptions associated with the C-F bonds of the trifluoromethoxy group. The IR spectrum of the parent benzofuran shows characteristic peaks for the aromatic and furan rings. nist.govnist.gov

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic and Furan C-H stretch |

| 1600 - 1450 | Aromatic and Furan C=C ring stretch |

| 1250 - 1000 | C-O-C stretch (furan and ether) |

| 1200 - 1100 | Strong C-F stretch |

| 850 - 750 | C-H out-of-plane bending |

Note: These are predicted absorption regions based on characteristic functional group frequencies. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would confirm the planar structure of the benzofuran ring system and provide detailed information about the conformation of the trifluoromethoxy group relative to the aromatic ring. researchgate.net This technique would also reveal any intermolecular interactions, such as π-stacking or halogen bonding, that govern the crystal packing. While specific crystallographic data for the title compound is not available, studies on similar benzofuran derivatives demonstrate the power of this technique in providing unambiguous structural proof. researchgate.net

Applications of 5 Trifluoromethoxy 1 Benzofuran in Chemical Synthesis and Materials Science

Utilization as Versatile Building Blocks in Complex Organic Synthesis

5-(Trifluoromethoxy)-1-benzofuran serves as a valuable building block in the synthesis of more complex organic molecules. Its substituted benzofuran (B130515) core provides a rigid scaffold upon which additional functional groups and ring systems can be elaborated. The trifluoromethoxy group, being a strong electron-withdrawing group, can influence the regioselectivity of electrophilic substitution reactions on the benzofuran ring system. rsc.org

The development of new synthetic methodologies has been crucial for the construction of diverse benzofuran derivatives. tus.ac.jp Transition metal-catalyzed reactions, such as those involving palladium, copper, nickel, gold, and silver, have been extensively employed in the synthesis of the benzofuran nucleus itself. nih.govacs.org These methods often involve the coupling of appropriately substituted phenols and alkynes, followed by intramolecular cyclization. The presence of the trifluoromethoxy group on the phenol (B47542) precursor would directly lead to the formation of this compound derivatives.

Recent advancements have focused on creating highly substituted benzofurans, which are of great interest in pharmaceutical and agrochemical research. tus.ac.jp The modular synthesis of these complex structures often relies on the availability of versatile starting materials like this compound. tus.ac.jp

Integration into Advanced Heterocyclic Systems

The benzofuran moiety of this compound can be further functionalized and integrated into more complex, polycyclic heterocyclic systems. These advanced structures are often designed to mimic natural products or to create novel scaffolds with specific biological or material properties.

The synthesis of such systems can involve various strategies, including:

Annulation reactions: Building additional rings onto the existing benzofuran framework.

Cross-coupling reactions: Connecting the benzofuran unit to other heterocyclic rings.

Multi-component reactions: Combining several simple molecules, including a benzofuran derivative, in a single step to form a complex product.

The trifluoromethoxy group can play a significant role in these transformations by modulating the electronic properties of the benzofuran ring, thereby affecting reaction outcomes and yields. The development of novel benzofuran-heterocycle hybrids is an active area of research, with a focus on creating compounds with enhanced biological activities. nih.gov

Exploration in Agrochemical and Material Science Research

The unique properties imparted by the trifluoromethoxy group make this compound and its derivatives attractive candidates for agrochemical and materials science research.

Agrochemical Research: The inclusion of fluorine atoms in organic molecules is a common strategy in the design of new pesticides and herbicides. researchgate.net The trifluoromethoxy group can enhance the metabolic stability and membrane permeability of a molecule, potentially leading to increased efficacy and a more favorable pharmacokinetic profile. researchgate.net Research in this area involves the synthesis of various derivatives of this compound and screening them for herbicidal, fungicidal, or insecticidal activity. The benzofuran core itself is found in compounds with known agricultural applications. nih.gov

Material Science Research: Benzofuran-containing polymers and dyes have been investigated for their potential applications in organic electronics and other material sciences. rsc.org The introduction of a trifluoromethoxy group can influence the photophysical and electronic properties of these materials. For instance, it can affect the absorption and emission spectra of fluorescent dyes or alter the charge transport properties of organic semiconductors. The development of furyl- and benzofuryl-containing building blocks is crucial for the synthesis of new organic materials. chimicatechnoacta.ruresearchgate.net

Development of New Synthetic Reagents and Methodologies Based on Trifluoromethoxy Benzofuran Scaffolds

The reactivity of the this compound scaffold can be harnessed to develop new synthetic reagents and methodologies. The electron-withdrawing nature of the trifluoromethoxy group can activate the benzofuran ring for certain types of reactions, enabling transformations that are not possible with the unsubstituted parent compound.

For example, the development of novel synthetic methods often involves the use of unique starting materials to access new chemical space. tus.ac.jp Researchers might explore the use of this compound in reactions such as:

Directed metalation: Using the trifluoromethoxy group to direct the deprotonation of a specific position on the ring, allowing for the introduction of new functional groups.

Asymmetric catalysis: Employing chiral catalysts to perform enantioselective reactions on the benzofuran core, leading to the synthesis of single-enantiomer products.

Photoredox catalysis: Utilizing the electronic properties of the trifluoromethoxy-substituted benzofuran in light-mediated reactions.

The exploration of these and other synthetic strategies can lead to the discovery of new reactions and the efficient synthesis of valuable compounds.

Q & A

Q. What are the optimal synthetic routes for 5-(Trifluoromethoxy)-1-benzofuran, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves oxidation of sulfide precursors using agents like 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at controlled temperatures (273 K). For example, sulfoxidation of 5-fluoro-2-methyl-3-(3-methylphenylsulfanyl)-1-benzofuran with mCPBA achieved 71% yield after purification via column chromatography (hexane–ethyl acetate, 4:1 v/v) . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. Slow evaporation of diisopropyl ether solutions can yield single crystals for structural validation .

Q. What purification techniques are most effective for isolating this compound derivatives?

- Methodological Answer : Column chromatography with gradient elution (e.g., hexane–ethyl acetate) is effective for separating crude mixtures. For crystalline derivatives, slow solvent evaporation (e.g., diisopropyl ether) at room temperature is recommended to obtain high-purity crystals . Recrystallization in ethanol or methanol may further enhance purity, particularly for intermediates with high melting points (>375 K) .

Q. How can researchers verify the structural identity of trifluoromethoxy-substituted benzofurans?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Analyze , , and spectra to confirm substitution patterns and trifluoromethoxy group integrity.

- X-ray crystallography : Resolve bond lengths, angles, and intermolecular interactions (e.g., π–π stacking distances of 3.6–3.8 Å observed in benzofuran derivatives) .

- HRMS : Validate molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling trifluoromethoxy-substituted benzofurans?

- Methodological Answer :

Q. How can researchers assess the thermal stability of trifluoromethoxy-substituted benzofurans?

- Methodological Answer : Perform differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition temperatures. For example, derivatives like 5-fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran exhibit melting points >375 K, indicating high thermal stability .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve discrepancies in reported crystal structures of trifluoromethoxy-substituted benzofurans?

- Methodological Answer :

- Crystallography : Refine H-atom positions using riding models (e.g., SHELXL-97) and validate planarity (mean deviation <0.01 Å from least-squares planes) .

- DFT calculations : Compare experimental dihedral angles (e.g., 80.96° between benzofuran and phenyl rings) with computed values to identify conformational discrepancies .

- Data deposition : Cross-reference with databases like the Cambridge Structural Database (CSD) to resolve conflicts.

Q. What strategies address conflicting spectroscopic data in characterizing novel benzofuran analogs?

- Methodological Answer :

- Systematic literature review : Use MeSH terms (e.g., "benzofuran," "trifluoromethoxy") in PubMed/Google Scholar to identify precedents .

- Cross-validation : Compare NMR chemical shifts with structurally similar compounds (e.g., 5-fluoro-2-methyl derivatives) .

- Isotopic labeling : Use -labeling to track trifluoromethoxy group behavior in dynamic NMR experiments.

Q. How can intermolecular interactions (e.g., C–H⋯π, π–π stacking) be exploited to design benzofuran-based materials?

- Methodological Answer : Analyze crystal packing motifs (e.g., centroid–centroid distances of 3.6–3.8 Å for π–π interactions) to predict material properties like charge transport . Modify substituents (e.g., sulfonyl groups) to enhance stacking efficiency. For example, 3-methylphenylsulfonyl groups induce slippage distances of 0.8–1.3 Å, affecting supramolecular assembly .

Q. What experimental designs are recommended to study the reactivity of trifluoromethoxy groups under nucleophilic/electrophilic conditions?

- Methodological Answer :

Q. How can researchers integrate benzofuran scaffolds into multi-step synthetic pathways for bioactive molecules?

- Methodological Answer :

- Cross-coupling : Employ Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the benzofuran 2-position.

- Functionalization : Introduce pharmacophores (e.g., pyrazoles) via condensation reactions, as seen in 1-[3-(1-benzofuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone synthesis (reflux in ethanol with piperidine catalyst) .

- Biological screening : Use assays to correlate substituent effects (e.g., trifluoromethoxy vs. methoxy) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.